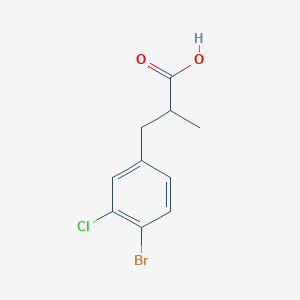

3-(4-Bromo-3-chlorophenyl)-2-methylpropanoic acid

Description

3-(4-Bromo-3-chlorophenyl)-2-methylpropanoic acid is a halogenated aromatic carboxylic acid with the molecular formula C₁₁H₁₀BrClO₂. The compound features a propanoic acid backbone substituted at the 2-position with a methyl group and at the 3-position with a 4-bromo-3-chlorophenyl ring. This structure confers unique physicochemical properties, including enhanced acidity due to electron-withdrawing halogen substituents (Br and Cl) and steric hindrance from the methyl group.

Properties

Molecular Formula |

C10H10BrClO2 |

|---|---|

Molecular Weight |

277.54 g/mol |

IUPAC Name |

3-(4-bromo-3-chlorophenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H10BrClO2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3,(H,13,14) |

InChI Key |

WBLANOFAMYQMKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)Br)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-chlorophenyl)-2-methylpropanoic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired substitution on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-chlorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions often involve specific temperatures, pressures, and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(4-Bromo-3-chlorophenyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Bromo-3-chlorophenyl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can affect various pathways within a cell, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Acidity: The target compound’s bromo and chloro groups enhance acidity compared to analogs like 3-(4-chlorophenyl)-2-methoxypropanoic acid, where methoxy donates electrons . Steric hindrance from the 2-methyl group may reduce reactivity in esterification or amidation reactions compared to non-methylated analogs .

Synthetic Yields: 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid is synthesized in 41% yield via KOH hydrolysis , suggesting similar methods could apply to the target compound. Lower yields in halogenated analogs may arise from steric or electronic challenges.

Pharmaceutical Relevance: Impurity D ((2RS)-3-bromo-2-methylpropanoic acid) in captopril synthesis underscores the importance of methyl and halogen positioning in drug purity. The target compound’s phenyl group may similarly act as a precursor or impurity in aryl-containing pharmaceuticals.

Physicochemical and Application Differences

- 3-(5-Bromo-2-methoxyphenyl)propanoic acid: Methoxy at the 2-position increases solubility in polar solvents compared to the target compound’s halogens .

- 2-[(4-Chlorophenyl)methyl]-3-methoxypropanoic acid: A benzyl group and methoxy enhance lipophilicity, making it suitable for lipid-based formulations .

- 3-(4-Bromophenyl)propionic acid ethyl ester : Esterification eliminates acidity, highlighting the target compound’s role as a carboxylic acid intermediate .

Biological Activity

3-(4-Bromo-3-chlorophenyl)-2-methylpropanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C11H12BrClO2

- Molecular Weight : 305.67 g/mol

- IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Halogenation : Introduction of bromine and chlorine substituents on the phenyl ring.

- Alkylation : Alkylation of the carboxylic acid moiety to introduce the methyl group.

- Purification : The crude product is purified through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound may exhibit anti-inflammatory properties, potentially through the modulation of signaling pathways associated with inflammatory responses.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activities against various pathogens. For instance, derivatives have shown selective inhibition against Chlamydia species, indicating potential use in developing targeted therapies for infections .

Anti-Cancer Activity

Research indicates that compounds within the same chemical class can exhibit cytotoxic effects against cancer cell lines. For example, studies have reported IC50 values indicating potent inhibitory effects on MDA-MB-231 (triple-negative breast cancer) cells, showcasing a promising therapeutic window .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of related compounds against Chlamydia, revealing that certain derivatives had superior activity compared to established antibiotics such as penicillin . The results suggested that structural modifications could enhance selectivity and potency.

Study 2: Anti-Cancer Potential

In a pharmacodynamic study involving MDA-MB-231 cells, compounds similar to this compound demonstrated significant growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil. The compounds exhibited an IC50 range of 0.87–12.91 μM, indicating a promising avenue for further research into their anti-cancer properties .

Data Tables

| Biological Activity | IC50 (μM) | Selectivity |

|---|---|---|

| MDA-MB-231 (Cancer) | 0.87 - 12.91 | High |

| Chlamydia spp. | <5 | Selective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.